molecular formula C9H14N2O B2821985 N-(1-cyano-1-cyclopropylethyl)propanamide CAS No. 1110872-66-6

N-(1-cyano-1-cyclopropylethyl)propanamide

Cat. No.: B2821985
CAS No.: 1110872-66-6
M. Wt: 166.224
InChI Key: FMSMSQOJYVRZFW-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)propanamide is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.224. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase

Cyanamide and its derivatives, like N-(1-cyano-1-cyclopropaneethyl)propanamide, have been studied for their potential to inhibit aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. Deitrich et al. (1976) found that cyanamide is a potent inhibitor of liver aldehyde dehydrogenases in vivo, suggesting its potential use in treating conditions like alcoholism by inhibiting the metabolism of acetaldehyde, a toxic metabolite of alcohol. This inhibition could have therapeutic implications beyond alcoholism treatment, including potential uses in cancer therapy where aldehyde dehydrogenase plays a role in drug resistance (Deitrich, Troxell, & Worth, 1976).

Synthetic Chemistry Applications

In the field of synthetic chemistry, cyanamide derivatives are utilized as building blocks and reagents. Ding & Jiao (2011) demonstrated the direct cyanation of indoles and benzofurans using N,N-dimethylformamide (DMF), highlighting the versatility of cyanamide derivatives in synthesizing aryl nitriles. This process offers an alternative method for preparing aryl nitriles, which are valuable in pharmaceuticals, agrochemicals, and organic materials. The use of cyanamide derivatives in these reactions underscores their significance in developing novel synthetic routes (Ding & Jiao, 2011).

Electrocatalysis

Cyanamide-derived materials have been explored for their electrocatalytic properties, particularly in oxygen reduction reactions. Chung et al. (2010) investigated metal-nitrogen-carbon (M-N-C) catalysts prepared using cyanamide, demonstrating their potential in fuel cell applications. The best catalyst showed promising performance, indicating the role of cyanamide derivatives in developing non-precious metal catalysts for energy conversion and storage technologies (Chung et al., 2010).

Organic Synthesis

Wurz & Charette (2005) explored the use of doubly activated cyclopropanes, derived from cyanamide compounds, as precursors for the synthesis of dihydropyrroles and pyrroles. This work illustrates the application of cyanamide derivatives in organic synthesis, enabling the regiospecific synthesis of functionalized pyrroles, compounds of interest in pharmaceuticals and materials science (Wurz & Charette, 2005).

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-8(12)11-9(2,6-10)7-4-5-7/h7H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSMSQOJYVRZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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